Deacylated alfuzosin

概要

説明

Deacylated alfuzosin is a derivative of alfuzosin . Alfuzosin is a selective alpha-1A-adrenergic receptor antagonist . It has been shown to minimize the effects of impurities in alfuzosin by binding competitively to the alpha-1A-adrenergic receptors .

Synthesis Analysis

Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4 . The metabolism includes oxidation, O-demethylation, and N-dealkylation . The methods for the simultaneous determination of alfuzosin and other compounds in pharmaceutical products have been established . These methods include thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) .

Molecular Structure Analysis

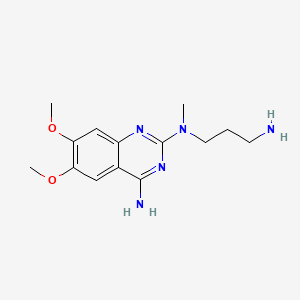

The molecular formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.3488 . It is achiral .

Chemical Reactions Analysis

Alfuzosin is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The validated methods for the determination of alfuzosin in pharmaceutical formulation succeeded without interference of excipients .

Physical And Chemical Properties Analysis

The chemical formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.35 g/mol . The Smiles notation is CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC .

科学的研究の応用

Alpha-Blocking Treatment in Benign Prostatic Hyperplasia

Alfuzosin, an alpha 1-adrenoceptor antagonist, has been studied for its effectiveness in treating symptoms of benign prostatic hyperplasia (BPH). It has shown significant improvement in voiding symptoms and urinary flow rates, comparable to other drugs like prazosin used for the same purpose (Buzelin, Hébert, & Blondin, 1993).

Combination Therapy for Lower Urinary Tract Symptoms and Erectile Dysfunction

Studies have shown that combining alfuzosin with other medications, like sildenafil, can be more effective than monotherapy in treating lower urinary tract symptoms (LUTS) and erectile dysfunction (ED). This combination therapy has shown significant improvements in both voiding and sexual dysfunction in men with LUTS suggestive of BPH (Kaplan, Gonzalez, & Te, 2007).

Efficacy in Treating Chronic Prostatitis-Chronic Pelvic Pain Syndrome

Alfuzosin has been evaluated for its efficacy in reducing symptoms in men with chronic prostatitis-chronic pelvic pain syndrome. However, the findings do not support its use for this condition in men who have not received prior treatment with an alpha-blocker (Nickel et al., 2008).

Impact on Cardiovascular Tolerance and Sexual Function

Alfuzosin, as an alpha1-adrenergic antagonist, has a comparatively lower impact on cardiovascular tolerance and sexual function. This makes it a potentially better choice for patients with benign prostatic hyperplasia, especially those with concurrent cardiovascular conditions or concerns about sexual dysfunction (Elhilali, 2006).

Long-Term Efficacy and Safety

Long-term studies indicate that alfuzosin maintains its clinical efficacy and safety profile over extended periods, making it a viable long-term treatment option for patients with benign prostatic hyperplasia (Jardin, Bensadoun, Delauche‐Cavallier, & Attali, 1994).

作用機序

Target of Action

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, also known as Deacylated alfuzosin or X166NKW50I, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release.

Mode of Action

Deacylated alfuzosin acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, such as norepinephrine. This inhibition prevents the activation of the receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck .

Biochemical Pathways

The action of Deacylated alfuzosin on alpha-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the G-protein coupled receptor pathway activated by norepinephrine. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells in the prostate and bladder neck .

Pharmacokinetics

The pharmacokinetics of Deacylated alfuzosin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and widely distributed in the body . The metabolism of Deacylated alfuzosin is primarily hepatic, involving oxidation and demethylation processes . The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Deacylated alfuzosin’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This relaxation improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH), such as difficulty in urination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deacylated alfuzosin. Factors such as pH can affect the ionization state of the drug, influencing its absorption and distribution. Additionally, individual factors like age, sex, genetic makeup, and health status can also impact the drug’s pharmacokinetics and pharmacodynamics . .

Safety and Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications . It may also cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer .

将来の方向性

Alfuzosin is an effective drug for the treatment of lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH), with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

特性

IUPAC Name |

2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJQTPDNHTWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Quinazolinediamine, N2-(3-aminopropyl)-6,7-dimethoxy-N2-methyl- | |

CAS RN |

76362-29-3 | |

| Record name | Deacylated alfuzosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACYLATED ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

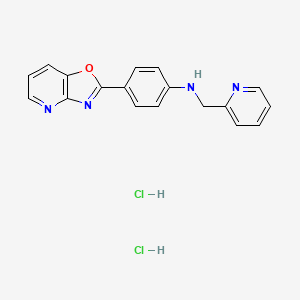

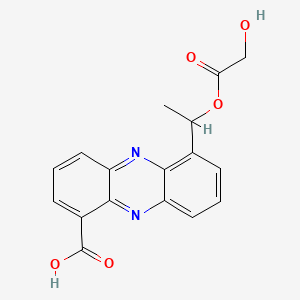

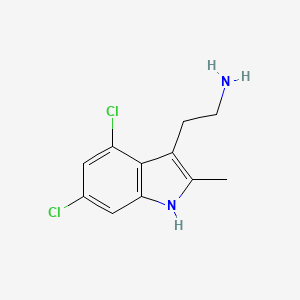

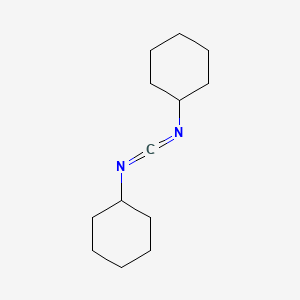

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

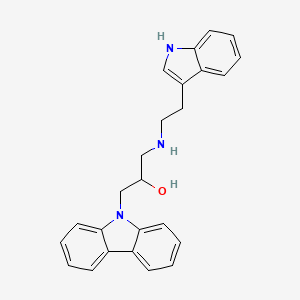

![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

![1-[1,3-Di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1669874.png)

![10-[4-(Dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669877.png)

![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)

![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669886.png)